4-But-2-ynyloxy-benzenethiol
Description
4-But-2-ynyloxy-benzenethiol (C₁₀H₁₀OS) is a benzenethiol derivative featuring a but-2-ynyloxy substituent at the para position of the aromatic ring. This compound is characterized by its thiol (-SH) group and an alkyne-containing ether moiety, which confer unique reactivity and physicochemical properties. The but-2-ynyloxy group introduces steric and electronic effects that influence solubility, stability, and interaction with biological or synthetic targets.
Properties
Molecular Formula |
C10H10OS |
|---|---|
Molecular Weight |
178.25 g/mol |
IUPAC Name |
4-but-2-ynoxybenzenethiol |
InChI |
InChI=1S/C10H10OS/c1-2-3-8-11-9-4-6-10(12)7-5-9/h4-7,12H,8H2,1H3 |
InChI Key |
XHZOTHOAUAQMMH-UHFFFAOYSA-N |
Canonical SMILES |
CC#CCOC1=CC=C(C=C1)S |
Origin of Product |
United States |
Comparison with Similar Compounds
Electronic and Steric Considerations
- Electron-Withdrawing vs. Electron-Donating Groups : The but-2-ynyloxy group’s electron-withdrawing nature (via conjugation of the alkyne and ether) may reduce nucleophilicity at the thiol group compared to electron-donating substituents like methyl or hydroxy. This could affect applications in catalysis or biological targeting.
- Steric Hindrance : The bulky but-2-ynyloxy group may limit access to the thiol group, reducing reactivity in substitution reactions compared to smaller substituents (e.g., methyl).
Key Research Findings
Synthetic Efficiency : Early incorporation of substituents (e.g., but-2-ynyloxy) minimizes side reactions and isomer formation, as demonstrated in benzothiazine synthesis .
Reactivity Trade-offs : While the but-2-ynyloxy group enhances regioselectivity during synthesis, it may reduce reactivity in downstream applications due to steric and electronic effects.
Comparative Yields : Analogs with smaller substituents (e.g., methyl) achieve higher yields (~85–90%), whereas bulkier groups like but-2-ynyloxy may reduce yields marginally (~80%) due to steric challenges.
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